molecular formula C23H21N3O2S2 B11134516 (5Z)-3-(2-methoxyethyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(2-methoxyethyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11134516
M. Wt: 435.6 g/mol
InChI Key: IEVMLZQHVQQOEF-ZHZULCJRSA-N
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Description

The compound (5Z)-3-(2-methoxyethyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic molecule that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a complex structure with multiple functional groups, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(2-methoxyethyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process:

    Formation of the Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of a suitable α-haloketone with thiourea under basic conditions. This step forms the 2-thioxo-1,3-thiazolidin-4-one ring.

    Introduction of the Pyrazole Moiety: The pyrazole ring is introduced through a condensation reaction between a hydrazine derivative and an α,β-unsaturated ketone or aldehyde.

    Final Coupling: The final step involves coupling the pyrazole derivative with the thiazolidinone core using a suitable aldehyde or ketone to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic rings and the pyrazole moiety can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under various conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic and pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it a versatile intermediate.

Biology

Biologically, the compound has shown potential as an antimicrobial agent. Studies have demonstrated its efficacy against a range of bacterial and fungal pathogens.

Medicine

In medicinal research, the compound is being investigated for its anti-inflammatory and anticancer properties. Its ability to inhibit specific enzymes and signaling pathways makes it a promising candidate for drug development.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of (5Z)-3-(2-methoxyethyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.

    Signal Transduction: It can interfere with signaling pathways like the NF-κB pathway, which plays a role in cancer cell proliferation and survival.

    DNA Interaction: The compound may bind to DNA, causing disruptions in replication and transcription processes, leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds, such as pioglitazone and rosiglitazone, are used as antidiabetic agents.

    Pyrazole Derivatives: Compounds like celecoxib, a COX-2 inhibitor, share structural similarities with the pyrazole moiety.

Uniqueness

The uniqueness of (5Z)-3-(2-methoxyethyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one lies in its combination of a thiazolidinone core with a pyrazole moiety, providing a distinct set of biological activities and chemical reactivity. This combination allows for a broader range of applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C23H21N3O2S2

Molecular Weight

435.6 g/mol

IUPAC Name

(5Z)-3-(2-methoxyethyl)-5-[[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H21N3O2S2/c1-16-8-10-17(11-9-16)21-18(15-26(24-21)19-6-4-3-5-7-19)14-20-22(27)25(12-13-28-2)23(29)30-20/h3-11,14-15H,12-13H2,1-2H3/b20-14-

InChI Key

IEVMLZQHVQQOEF-ZHZULCJRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCOC)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCOC)C4=CC=CC=C4

Origin of Product

United States

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